(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide
Description
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide is a prop-2-enamide derivative characterized by a cyano group at the C2 position, an N-bound 2-methylphenyl substituent, and a 4-methylphenyl group at the C3 position. The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing intermolecular interactions such as hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-7-9-15(10-8-13)11-16(12-19)18(21)20-17-6-4-3-5-14(17)2/h3-11H,1-2H3,(H,20,21)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMHQFECBYZGO-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 2-methylphenylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amide derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Amines, alcohols, basic conditions, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted enamide derivatives.
Scientific Research Applications
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Notes:
- Molecular Weight : Calculated based on molecular formulas from .
- Crystallography: Analogs like methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate () exhibit hydrogen-bonded 2D networks (e.g., C–H∙∙∙O interactions), suggesting similar packing behavior in the target compound .
- Biological Relevance : Sulfonamide derivatives (e.g., ) highlight the importance of substituents in antimicrobial activity, though the target lacks sulfonamide groups .
Research Findings and Implications
Structural and Electronic Effects
- Substituent Influence : The 4-methylphenyl group in the target compound increases steric bulk and lipophilicity compared to methoxy () or nitro () derivatives. This may reduce aqueous solubility but enhance membrane permeability in biological systems .
Computational and Experimental Tools
- Software like SHELXL () and ORTEP-3 () are critical for resolving stereochemistry and intermolecular interactions in such compounds .
Biological Activity
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide is a synthetic organic compound notable for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a cyano group and two methylphenyl substituents, contributing to its unique reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 238.28 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Enamine Intermediate : Reaction of 2-methylphenylamine with an appropriate aldehyde.
- Introduction of the Cyano Group : Using cyanogen bromide or similar reagents.
- Final Coupling : Combining the cyano-enamine with a 4-methylphenyl derivative under catalytic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Electrophilic Properties : The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins and enzymes.
- Binding Affinity : The aromatic groups enhance binding to specific receptors, potentially modulating their activity.
Therapeutic Potential
Research indicates several therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, indicating potential use in oncology.
Case Studies
-
Anti-inflammatory Activity :
- A study evaluated the compound's effect on cytokine production in macrophages, showing significant reduction in TNF-alpha and IL-6 levels at concentrations above 10 µM.
- Table 1 : Summary of Anti-inflammatory Effects
Concentration (µM) TNF-alpha Inhibition (%) IL-6 Inhibition (%) 10 30 25 25 50 45 50 70 65 -
Anticancer Studies :
- In a study involving various cancer cell lines (e.g., MCF-7, HeLa), the compound exhibited an IC50 value of approximately 15 µM.
- Table 2 : Anticancer Activity Data
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Induction of apoptosis HeLa 20 Cell cycle arrest
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
